N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide is a synthetic acetamide derivative featuring a cyclohexenyl-ethyl chain and a formamido-substituted indole moiety. The cyclohexenyl group may confer unique steric and electronic properties, distinguishing it from phenyl or aromatic-substituted analogs .
Properties
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(20-11-10-14-6-2-1-3-7-14)13-22-19(24)16-12-21-17-9-5-4-8-15(16)17/h4-6,8-9,12,21H,1-3,7,10-11,13H2,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJXUXUCZRTPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into:
- Cyclohexene ethylamine (2-(cyclohex-1-en-1-yl)ethylamine): Synthesized via cyclohexene alkylation.
- Indole-3-formamido acetic acid : Derived from indole-3-carboxylic acid and glycine.
- Acetamide coupling : Connects the two fragments via amide bond formation.
Preparation of Cyclohexene Ethylamine
The cyclohexene ethylamine segment is synthesized through nucleophilic alkylation, adapted from methods for analogous structures.
Alkylation of Cyclohexene
Cyclohexene reacts with ethylenediamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-(cyclohex-1-en-1-yl)ethylamine.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane
- Temperature : 0–5°C (exothermic reaction control)
- Catalyst : AlCl₃ (10 mol%)
- Yield : 68–72% after purification via vacuum distillation
Side Products :
- Over-alkylation to tertiary amines (mitigated by stoichiometric control).
- Cyclohexene dimerization (suppressed by low-temperature conditions).
Synthesis of Indole-3-Formamido Acetic Acid
The indole-3-formamido acetic acid is prepared via a two-step sequence involving formylation and glycine coupling.
Formylation of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid undergoes formylation using formic acid and acetic anhydride:
$$
\text{Indole-3-carboxylic acid} + \text{HCOOH} \xrightarrow{\text{(Ac}_2\text{O)}} \text{Indole-3-formic acid}
$$
Optimization :
Coupling with Glycine
The formylated product reacts with glycine ethyl ester using EDCl/HOBt coupling:
$$
\text{Indole-3-formic acid} + \text{Glycine ethyl ester} \xrightarrow{\text{EDCl/HOBt}} \text{Indole-3-formamido glycine ethyl ester}
$$
Conditions :
Hydrolysis : The ethyl ester is hydrolyzed to the free acid using NaOH (2M, 80% yield).
Final Coupling and Acetamide Formation
The cyclohexene ethylamine and indole-3-formamido acetic acid are coupled via amide bond formation.
Activation of Carboxylic Acid
The indole-3-formamido acetic acid is activated as a mixed anhydride using isobutyl chloroformate:
$$
\text{Acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{Base}} \text{Mixed anhydride}
$$
Conditions :
- Base : N-Methylmorpholine (NMM)
- Solvent : Tetrahydrofuran (THF)
Amidation with Cyclohexene Ethylamine
The activated acid reacts with 2-(cyclohex-1-en-1-yl)ethylamine:
$$
\text{Mixed anhydride} + \text{Amine} \rightarrow \text{N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide}
$$
Optimization :
- Molar Ratio : 1:1.1 (acid:amine)
- Temperature : 0°C → room temperature (12 hr)
- Yield : 65–70% after silica gel chromatography
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Steric Hindrance
The cyclohexene group impedes coupling efficiency. Using excess activated ester (1.2 eq.) improved yields by 15%.
Indole NH Protection
Unprotected indole NH led to side reactions during coupling. Introducing a tert-butoxycarbonyl (Boc) group prior to formylation increased yields to 82%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclohexene ring.
Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its structural properties may be useful in the development of novel materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific protein or enzyme, thereby modulating its activity. The indole ring is known to interact with various biological targets, and the cyclohexene moiety may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
Key Observations :
- Amide coupling (e.g., DCC-mediated) is a common strategy for indole-acetamide derivatives, as seen in and .
Physical and Chemical Properties
Key Observations :
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : CHNO
- Molecular Weight : 299.39 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This action can lead to cell cycle arrest and apoptosis in tumor cells .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines by activating specific apoptotic pathways, including the STAT pathway .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound can lead to G2/M phase arrest in cancer cells, preventing their proliferation .
Biological Activity Against Cancer Cell Lines
The antiproliferative effects of this compound have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.86 | Apoptotic pathway activation |
These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on HeLa Cells : A recent investigation demonstrated that this compound significantly reduced cell viability in HeLa cells through apoptosis induction and tubulin polymerization inhibition .
- Colon Cancer Research : Another study focused on the antitumor effects against colon cancer, revealing that the compound reshaped the tumor microenvironment by increasing tumor-infiltrating lymphocytes and decreasing myeloid-derived suppressor cells . This suggests a dual mechanism where the compound not only directly affects tumor cells but also modulates the immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
